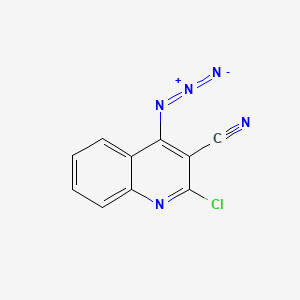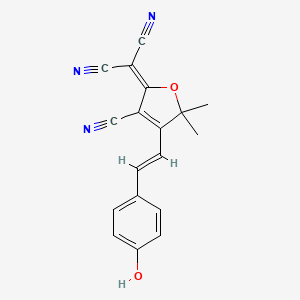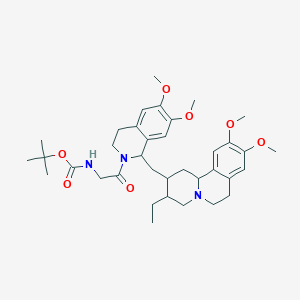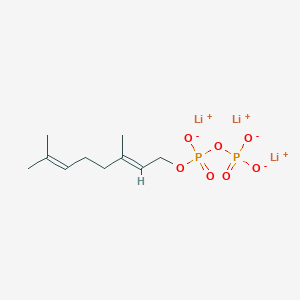
4-Azido-2-chloro-3-cyanoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-2-chloro-3-cyanoquinoline is a heterocyclic organic compound with the molecular formula C10H4ClN5. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of azido, chloro, and cyano groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-chloro-3-cyanoquinoline typically involves the introduction of the azido group into a quinoline derivative. One common method is the nucleophilic substitution reaction where 2-chloro-3-cyanoquinoline is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and ensuring safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 4-Azido-2-chloro-3-cyanoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines, to form substituted quinolines.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or CH3CN.
Reduction: LiAlH4 or hydrogenation catalysts (Pd/C).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substituted Quinolines: Formed via nucleophilic substitution.
Amines: Formed via reduction of the azido group.
Triazoles: Formed via cycloaddition reactions.
Aplicaciones Científicas De Investigación
4-Azido-2-chloro-3-cyanoquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in click chemistry to form triazoles.
Biology: The compound can be used to label biomolecules due to the reactivity of the azido group.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-Azido-2-chloro-3-cyanoquinoline largely depends on the specific application. In chemical reactions, the azido group acts as a nucleophile or participates in cycloaddition reactions. In biological systems, the azido group can be used to tag molecules for imaging or tracking purposes. The chloro and cyano groups can also influence the reactivity and binding properties of the compound .
Comparación Con Compuestos Similares
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-3-nitroquinoline
- 4-Azido-2-chloroquinoline
Comparison: 4-Azido-2-chloro-3-cyanoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity compared to other quinoline derivatives. The combination of azido, chloro, and cyano groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
157027-31-1 |
|---|---|
Fórmula molecular |
C10H4ClN5 |
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
4-azido-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClN5/c11-10-7(5-12)9(15-16-13)6-3-1-2-4-8(6)14-10/h1-4H |
Clave InChI |
UKMDXJYEEGIRAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)







![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
